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Compound of Interest

Compound Name: Ethyl 2-(3-nitrophenyl)acetate

Cat. No.: B078001

A comprehensive guide to the full spectroscopic characterization of Ethyl 2-(3-
nitrophenyl)acetate, offering a comparative analysis with key structural analogs. This guide
provides researchers, scientists, and drug development professionals with detailed
experimental data and protocols to support identification, characterization, and quality control.

Ethyl 2-(3-nitrophenyl)acetate is a valuable intermediate in organic synthesis, particularly in
the preparation of various pharmaceuticals and biologically active compounds. Its chemical
structure, featuring an aromatic nitro group and an ester functional group, gives rise to a
distinct spectroscopic profile. This guide presents a detailed analysis of its 1H NMR, 13C NMR,
FT-IR, and Mass Spectrometry data, alongside a comparative assessment with its non-nitrated
counterpart, Ethyl 2-phenylacetate, its isomeric form, Ethyl 2-(4-nitrophenyl)acetate, and its
methyl ester analog, Methyl 2-(3-nitrophenyl)acetate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Ethyl 2-(3-nitrophenyl)acetate
and its selected alternatives, providing a clear and quantitative basis for comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Compound

Chemical Shift (8) in ppm

Ethyl 2-(3-nitrophenyl)acetate

8.16 (t, J=2.0 Hz, 1H, Ar-H), 8.12 (ddd, J=8.2,
2.3, 1.1 Hz, 1H, Ar-H), 7.65 (d, J=7.8 Hz, 1H, Ar-
H), 7.52 (t, J=8.0 Hz, 1H, Ar-H), 4.20 (q, J=7.1
Hz, 2H, -OCH2CHs), 3.76 (s, 2H, -CHz-), 1.27 (t,
J=7.1 Hz, 3H, -OCH:CHs)

Ethyl 2-phenylacetate

7.38 - 7.24 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H,
-OCH2CH?5), 3.60 (s, 2H, -CH2-), 1.25 (t, J=7.1
Hz, 3H, -OCH2CHs)

Ethyl 2-(4-nitrophenyl)acetate

8.21 (d, J=8.8 Hz, 2H, Ar-H), 7.52 (d, J=8.8 Hz,
2H, Ar-H), 4.19 (q, J=7.1 Hz, 2H, -OCH2CH?3),
3.75 (s, 2H, -CH2-), 1.26 (t, J=7.1 Hz, 3H, -
OCH2CHs)

Methyl 2-(3-nitrophenyl)acetate

8.25 (1, J=2.0 Hz, 1H, Ar-H), 8.16 (dd, J=8.2, 1.4
Hz, 1H, Ar-H), 7.69 (d, J=7.8 Hz, 1H, Ar-H), 7.56
(t, J=8.0 Hz, 1H, Ar-H), 3.80 (s, 2H, -CHz-), 3.74
(s, 3H, -OCHs)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 3C NMR Spectroscopic Data
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Compound

Chemical Shift (8) in ppm

Ethyl 2-(3-nitrophenyl)acetate

170.1 (C=0), 148.4 (C-NOz), 136.3 (Ar-C),
135.2 (Ar-CH), 129.8 (Ar-CH), 124.3 (Ar-CH),
122.9 (Ar-CH), 61.7 (-OCH>-), 41.0 (-CH>-), 14.1
(-CHs)

Ethyl 2-phenylacetate

171.5 (C=0), 134.3 (Ar-C), 129.3 (Ar-CH), 128.5
(Ar-CH), 127.0 (Ar-CH), 60.7 (-OCHz-), 41.4 (-
CHz-), 14.2 (-CHs)

Ethyl 2-(4-nitrophenyl)acetate

170.0 (C=0), 147.3 (C-NOz), 141.8 (Ar-C),
130.5 (Ar-CH), 123.9 (Ar-CH), 61.7 (-OCHz-),
41.0 (-CHz-), 14.1 (-CHs)

Methyl 2-(3-nitrophenyl)acetate

170.7 (C=0), 148.4 (C-NO2), 136.1 (Ar-C),
135.4 (Ar-CH), 129.8 (Ar-CH), 124.5 (Ar-CH),
123.0 (Ar-CH), 52.6 (-OCHs), 40.8 (-CHz-)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Compound

Key Vibrational Frequencies (cm~2)

Ethyl 2-(3-nitrophenyl)acetate

~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H
stretch), ~1735 (C=0 ester stretch), ~1530 &
~1350 (N-O nitro stretch), ~1200 (C-O stretch)

Ethyl 2-phenylacetate

~3030 (Ar C-H stretch), ~2980 (Aliphatic C-H
stretch), ~1735 (C=0 ester stretch), ~1200 (C-O
stretch)

Ethyl 2-(4-nitrophenyl)acetate

~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H
stretch), ~1740 (C=0 ester stretch), ~1525 &
~1345 (N-O nitro stretch), ~1200 (C-O stretch)

Methyl 2-(3-nitrophenyl)acetate

~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H
stretch), ~1740 (C=0 ester stretch), ~1530 &
~1350 (N-O nitro stretch), ~1200 (C-O stretch)
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)

164 [M-OCzHs]*, 136 [M-

Ethyl 2-(3-nitrophenyl)acetate 209 [M]*
yh2-( phenyl) M) COOC:zHs]*, 106, 90, 76

119 [M-OCzHs]*, 91 [M-

Ethyl 2-phenylacetate 164 [M]* S
COOC:2Hs]* (tropylium ion)

164 [M-OCzHs]*, 136 [M-

Ethyl 2-(4-nitrophenyl)acetate 209 [M]*
COOC:zHs]*, 106, 90, 76

164 [M-OCHs]*, 136 [M-

Methyl 2-(3-nitrophenyl)acetate 195 [M]*
COOCHs]*, 106, 90, 76

Experimental Protocols

Standardized protocols were employed for the acquisition of all spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra were recorded on
a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCIs), and
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard. For *H NMR, data are reported as follows: chemical shift, multiplicity (s =
singlet, d = doublet, t = triplet, g = quartet, m = multiplet), coupling constant(s) in Hertz (Hz),
and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a
spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.
[1][2][3][4] A small drop of the neat liquid was placed on the ATR crystal, and the spectrum was
recorded in the range of 4000-400 cm~1. The data is reported in wavenumbers (cm~1).

Mass Spectrometry (MS): Mass spectra were acquired using a gas chromatograph coupled to
a mass spectrometer (GC-MS) with an electron ionization (El) source.[5] The electron energy
was set to 70 eV. The samples, dissolved in a volatile organic solvent like dichloromethane or
ethyl acetate, were injected into the GC, and the resulting mass spectra were recorded.[6][7][8]
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Visualization of Spectroscopic Characterization
Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of an organic compound like Ethyl 2-(3-nitrophenyl)acetate.

Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the synthesis, purification, and full spectroscopic characterization
of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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